
1-(acetyloxy)-2,2,6,6-tetramethylpiperidin-4-yl 2-furoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(acetyloxy)-2,2,6,6-tetramethylpiperidin-4-yl 2-furoate, also known as AOTMF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. AOTMF is a derivative of piperidine and has a unique chemical structure that makes it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of 1-(acetyloxy)-2,2,6,6-tetramethylpiperidin-4-yl 2-furoate is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to activate the nuclear factor kappa B (NF-κB) pathway, which plays a role in the immune response.
Biochemical and Physiological Effects:
1-(acetyloxy)-2,2,6,6-tetramethylpiperidin-4-yl 2-furoate has been shown to have a variety of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and to protect against neuronal damage in models of neurodegenerative diseases. 1-(acetyloxy)-2,2,6,6-tetramethylpiperidin-4-yl 2-furoate has also been shown to induce cell death in cancer cells and to inhibit the growth and spread of tumors.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(acetyloxy)-2,2,6,6-tetramethylpiperidin-4-yl 2-furoate in lab experiments is its high yield and purity, which makes it easy to obtain and work with. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy.
Zukünftige Richtungen
There are several future directions for research on 1-(acetyloxy)-2,2,6,6-tetramethylpiperidin-4-yl 2-furoate. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as an anticancer agent, either alone or in combination with other drugs. Additionally, further studies are needed to better understand the mechanism of action of 1-(acetyloxy)-2,2,6,6-tetramethylpiperidin-4-yl 2-furoate and to identify any potential side effects or limitations of its use.
Synthesemethoden
The synthesis of 1-(acetyloxy)-2,2,6,6-tetramethylpiperidin-4-yl 2-furoate involves the reaction of 1-(acetyloxy)-2,2,6,6-tetramethylpiperidine with 2-furoyl chloride in the presence of a base. This reaction results in the formation of 1-(acetyloxy)-2,2,6,6-tetramethylpiperidin-4-yl 2-furoate as a white crystalline solid with a high yield.
Wissenschaftliche Forschungsanwendungen
1-(acetyloxy)-2,2,6,6-tetramethylpiperidin-4-yl 2-furoate has been studied extensively for its potential applications in the field of medicine. It has been found to have a wide range of biological activities, including anti-inflammatory, analgesic, and neuroprotective properties. 1-(acetyloxy)-2,2,6,6-tetramethylpiperidin-4-yl 2-furoate has also been shown to have anticancer activity against various types of cancer cells.
Eigenschaften
IUPAC Name |
(1-acetyloxy-2,2,6,6-tetramethylpiperidin-4-yl) furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-11(18)22-17-15(2,3)9-12(10-16(17,4)5)21-14(19)13-7-6-8-20-13/h6-8,12H,9-10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYAQHPRSQQDLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)ON1C(CC(CC1(C)C)OC(=O)C2=CC=CO2)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(acetylamino)phenyl]-2-(4-ethylphenyl)acetamide](/img/structure/B5310189.png)
![1-[(4-chloro-3-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B5310192.png)
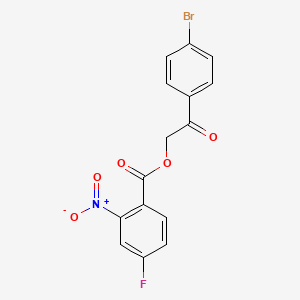
![(3aR*,7aS*)-2-{[4-methyl-2-(4-methyl-1-piperazinyl)-5-pyrimidinyl]carbonyl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5310198.png)
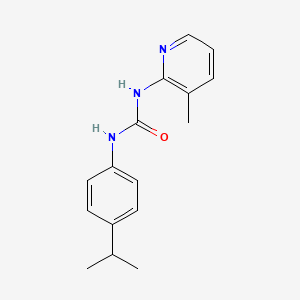
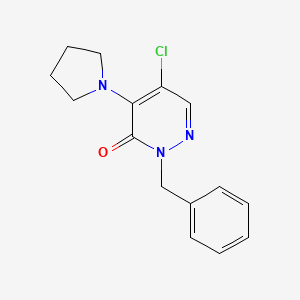
![N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]-6-(methoxymethyl)pyrimidin-4-amine](/img/structure/B5310230.png)
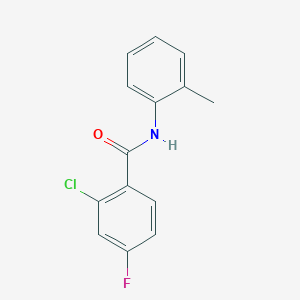
![1-[(3-amino-2-thienyl)carbonyl]-4-(2-methylquinolin-6-yl)piperidin-4-ol](/img/structure/B5310235.png)
![methyl 4-phenyl-2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5310241.png)
![N-[2-(1-adamantyloxy)ethyl]-4-morpholin-4-yl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine](/img/structure/B5310249.png)
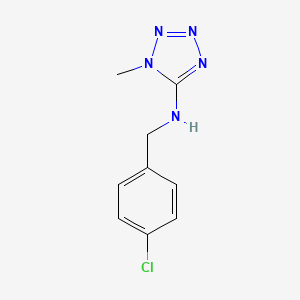
![N-(3-hydroxypropyl)-N-methyl-2-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5310264.png)
![1-[(3,4-difluorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5310287.png)